Prephenic acid barium salt

Catalog No.
S875119
CAS No.
2931-08-0
M.F
C₁₀H₁₀BaO₆
M. Wt
363.51
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prephenic acid barium salt

CAS Number

2931-08-0

Product Name

Prephenic acid barium salt

IUPAC Name

barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate

Molecular Formula

C₁₀H₁₀BaO₆

Molecular Weight

363.51

InChI

InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2

SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)[O-])C(=O)[O-].[Ba+2]

Synonyms

1-Carboxy-4-hydroxy-α-oxo-2,5-cyclohexadiene-1-propanoic Acid Barium Salt (Mixture of Diastereomers)

Biosynthesis Studies:

  • Prephenic acid barium salt is a valuable intermediate in the pathway for the biosynthesis of aromatic amino acids, which are essential building blocks for proteins. Researchers can utilize this compound to study and understand the mechanisms involved in this vital cellular process [, ].

    • Studies involving radioactively labeled prephenic acid barium salt can help trace the pathway of aromatic amino acid biosynthesis in organisms [].

Enzyme Research:

  • This compound can be employed as a substrate for enzymes involved in the aromatic amino acid biosynthesis pathway. By studying how enzymes interact with prephenic acid barium salt, researchers can gain insights into their function and regulation [].

    • Understanding enzyme function is crucial for developing new drugs and therapies that target specific steps in the biosynthesis pathway.

Metabolic Engineering:

  • Research in metabolic engineering explores ways to manipulate metabolic pathways for various purposes. Prephenic acid barium salt can be used as a starting material or intermediate in engineered pathways designed to produce specific aromatic compounds or modify amino acid production [].

    • Metabolic engineering has applications in the development of new biofuels, pharmaceuticals, and industrial chemicals.

Prephenic acid barium salt is a chemical compound with the molecular formula C10_{10}H8_{8}BaO6_{6} and a molecular weight of approximately 361.49 g/mol. It appears as a solid and is primarily recognized for its role as an intermediate in the biosynthesis of aromatic amino acids, specifically phenylalanine and tyrosine, in various organisms including plants and bacteria . This compound is categorized under the class of barium salts and is noted for its potential applications in biochemical research and industrial processes.

Prephenic acid barium salt itself likely doesn't have a specific mechanism of action in biological systems. Its primary use is as a research tool to study the prephenic acid pathway for aromatic amino acid biosynthesis [].

As with any research chemical, it's important to handle prephenic acid barium salt with appropriate safety precautions. Specific data on its toxicity or hazards is limited, but general guidelines for handling laboratory chemicals should be followed, including:

  • Wearing gloves, safety glasses, and a lab coat when handling the compound [].
  • Working in a well-ventilated fume hood to avoid inhalation of dust or vapors.
  • Properly disposing of waste according to laboratory safety protocols [].
, particularly those involving enzymatic processes. It acts as an inhibitor of specific enzymes, such as dehydrogenases, which are crucial for fatty acid synthesis . The compound can undergo hydrolysis, leading to the release of barium ions and prephenic acid under certain conditions. Additionally, it may react with other metal ions to form different salts or complexes, which can be useful in various synthetic pathways.

The biological activity of prephenic acid barium salt is significant due to its role as an intermediate in amino acid biosynthesis. It has been identified as a potent inhibitor of dehydrogenase enzymes, which are essential for metabolic pathways related to fatty acid synthesis . This inhibition can have downstream effects on cellular metabolism and growth in organisms that rely on these pathways. Furthermore, its involvement in the biosynthesis of aromatic amino acids underscores its importance in plant physiology and microbial metabolism.

Prephenic acid barium salt can be synthesized through several methods:

  • Neutralization Reaction: This involves the reaction of prephenic acid with barium hydroxide or barium carbonate, resulting in the formation of the barium salt.
  • Extraction from Natural Sources: Given its role in biosynthesis, prephenic acid barium salt can also be isolated from biological sources where it naturally occurs.
  • Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions that yield prephenic acid followed by salt formation with barium.

These methods allow for both laboratory-scale production and larger-scale synthesis depending on the intended application.

Prephenic acid barium salt has several applications across different fields:

  • Biochemical Research: It serves as a critical intermediate in studies related to amino acid biosynthesis and metabolic pathways.
  • Agriculture: The compound may be utilized in formulations aimed at enhancing plant growth by influencing amino acid production.
  • Pharmaceuticals: Its inhibitory properties on specific enzymes make it a candidate for developing drugs targeting metabolic disorders.

Studies on the interactions of prephenic acid barium salt with other biochemical compounds reveal its potential effects on metabolic pathways. For example, its role as an inhibitor of dehydrogenase enzymes suggests that it could modulate fatty acid metabolism when introduced into biological systems. Further research is required to fully understand its interactions at a molecular level, particularly concerning enzyme kinetics and substrate specificity.

Prephenic acid barium salt shares similarities with several other compounds involved in amino acid biosynthesis and metabolic regulation. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Prephenic AcidC10_{10}H10_{10}O5_{5}Precursor to phenylalanine and tyrosineDoes not contain barium; more reactive
PhenylalanineC9_9H11_{11}N1_{1}O2_2Essential amino acid; building block for proteinsDirectly involved in protein synthesis
TyrosineC9_9H11_{11}N1_1O3_3Precursor to neurotransmittersAromatic amino acid with distinct functions
Barium HydroxideBa(OH)2_2Strong base used for neutralization reactionsNot involved in biosynthesis

Prephenic acid barium salt's unique combination of being a barium salt while serving as an intermediate in aromatic amino acid biosynthesis sets it apart from these related compounds. Its specific inhibitory action on enzymes also distinguishes it within this group.

Molecular Formula and Weight Analysis

Prephenic acid barium salt exhibits a distinct molecular composition that differentiates it from its parent acid compound. The barium salt possesses the molecular formula C₁₀H₈BaO₆, which represents a significant modification from the free prephenic acid formula of C₁₀H₁₀O₆ [1] [2]. The molecular weight of prephenic acid barium salt is 361.49 grams per mole, substantially higher than the 226.18 grams per mole observed for the free acid [1] [5] [7].

The incorporation of barium into the molecular structure results in a notable shift in elemental composition. Barium constitutes approximately 38.0% of the total molecular weight, while the oxygen content decreases to 26.6% compared to 42.5% in the free acid [1] [7]. The carbon content represents 33.2% of the molecular mass, with hydrogen accounting for 2.2% of the total weight [5] [8].

CompoundMolecular FormulaMolecular Weight (g/mol)Barium Content (%)Oxygen Content (%)
Prephenic acidC₁₀H₁₀O₆226.18042.5
Prephenic acid barium saltC₁₀H₈BaO₆361.4938.026.6

The exact mass of prephenic acid barium salt is recorded as 361.937335 atomic mass units, with the monoisotopic mass similarly calculated at 361.937335 [7] [8]. These precise measurements are critical for analytical identification and characterization purposes in research applications.

Structural Elucidation

The structural framework of prephenic acid barium salt maintains the characteristic cyclohexadiene ring system of the parent compound while incorporating the barium cation through ionic coordination. The compound adopts the IUPAC name barium(2+);1-(2-carboxylato-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylate [2] [7]. The structural representation can be expressed through the SMILES notation: [Ba++].OC1C=CC(CC(=O)C([O-])=O)(C=C1)C([O-])=O [1].

The InChI identifier for prephenic acid barium salt is InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16);/q;+2/p-2, which provides a standardized representation of its molecular connectivity [1] [7]. The corresponding InChI key XXHDQWSGCJPALI-UHFFFAOYSA-L serves as a unique identifier for database searches and computational applications [1] [7].

The structural elucidation reveals that the barium ion coordinates with the deprotonated carboxylate groups of the prephenic acid molecule, forming a stable ionic complex. This coordination pattern is consistent with the typical behavior of alkaline earth metal salts of organic acids [6]. The 1,4-cyclohexadiene ring system remains intact in the barium salt form, preserving the characteristic double bond arrangement that defines the prephenic acid structure [9].

Stereochemical Properties

Pseudoasymmetric Centers

Prephenic acid barium salt exhibits distinctive stereochemical features inherited from its parent acid structure. The compound contains two pseudoasymmetric centers located at the C1 and C4 positions of the cyclohexadiene ring [9] [11]. These centers are characterized as stereogenic but not chirotopic, meaning they influence the three-dimensional arrangement of the molecule while not creating true chiral centers [9] [30].

The pseudoasymmetric nature of these centers arises from the specific substitution pattern on the cyclohexadiene ring. At the C1 position, the carbon bears both a carboxyl group and a 2-carboxy-2-oxoethyl side chain, while the C4 position carries a hydroxyl substituent [15] [16]. These pseudoasymmetric centers contribute to the overall molecular geometry and influence the compound's physical and chemical properties [11].

PropertyDescription
Pseudoasymmetric CentersC1 and C4 cyclohexadiene ring atoms
Configurationcis configuration of carboxyl and hydroxyl groups
Stereochemical Designation(1s,4s) according to IUPAC stereochemistry rules (2013)

Cis-Trans Isomerism and Epimeric Forms

The stereochemical complexity of prephenic acid barium salt extends to its isomeric relationships. The natural form of prephenic acid, and consequently its barium salt, adopts a cis configuration where both high-priority substituents according to Cahn-Ingold-Prelog rules are positioned on the same side of the cyclohexadiene ring [9] [30]. This configuration is designated as (1s,4s) according to the current IUPAC stereochemistry nomenclature established in 2013 [11] [30].

The alternative stereoisomeric form, known as epiprephenic acid, exhibits a trans configuration designated as (1r,4r) [9] [11]. In the epiprephenic form, the carboxyl and hydroxyl groups are positioned on opposite sides of the ring system. The commercial preparations of prephenic acid barium salt are typically described as mixtures of diastereomers, indicating the presence of both stereoisomeric forms [2] [4].

The stereochemical distinction between the cis and trans forms has significant implications for biological activity and chemical reactivity. Research has demonstrated that the natural prephenic acid predominantly exists in the cis configuration, which represents the biologically active form in metabolic pathways [9] [14]. The barium salt preparation maintains this stereochemical preference, though some degree of epimerization may occur during synthesis and storage [26].

Physical Properties

Prephenic acid barium salt manifests as a white to off-white crystalline powder under standard conditions [1] [3] [27]. The compound exhibits limited solubility in water, described as slightly soluble, which contrasts with the higher water solubility of the parent prephenic acid [5] [25]. This reduced solubility characteristic is attributed to the ionic nature of the barium salt and the coordination of the metal cation with the carboxylate groups.

The storage requirements for prephenic acid barium salt are stringent, with recommended storage temperatures of -20°C to maintain compound integrity [1] [5] [26]. This low-temperature storage requirement reflects the inherent instability of the cyclohexadiene ring system and the potential for degradation reactions at elevated temperatures. The compound is typically shipped and handled under dry ice conditions to prevent thermal decomposition [1].

PropertyPrephenic AcidPrephenic Acid Barium Salt
Physical StateSolidSolid
ColorWhite to off-whiteWhite to off-white
Solubility in WaterSolubleSlightly soluble
Storage TemperatureBelow 0°C-20°C
StabilityUnstable at room temperatureMore stable than free acid
FormCrystalline powderPowder

Solution characteristics of prephenic acid barium salt in water reveal a colorless to faint yellow appearance at concentrations of 20 milligrams per milliliter [27]. The solutions exhibit slight haziness, indicating limited dissolution and potential formation of colloidal suspensions. These solution properties are important considerations for analytical applications and biological assays requiring dissolved forms of the compound [27].

Chemical Reactivity Profile

Stability Characteristics

The stability profile of prephenic acid barium salt represents a significant improvement over the parent prephenic acid, though inherent limitations persist due to the cyclohexadiene structural motif. The barium salt form provides enhanced stability through ionic coordination, which helps to stabilize the molecular structure and reduce spontaneous degradation reactions [6] [18]. This stabilization effect is attributed to the electrostatic interactions between the barium cation and the anionic carboxylate groups, which constrain molecular motion and reduce reactivity.

Despite the stabilizing influence of barium coordination, prephenic acid barium salt remains susceptible to aromatization reactions characteristic of 1,4-cyclohexadiene systems [9] [18]. The compound exhibits particular sensitivity to thermal conditions, necessitating storage at sub-zero temperatures to maintain structural integrity over extended periods [1] [5]. The stability is further compromised by exposure to light and oxidizing conditions, which can initiate degradation pathways leading to aromatic product formation.

The water content of commercial preparations typically ranges from 5% to 10%, which can influence stability characteristics [27]. Excess moisture can catalyze hydrolysis reactions and promote structural rearrangements that compromise compound integrity. Quality control specifications for prephenic acid barium salt typically require purity levels of 75% or greater, with the remainder consisting of degradation products and synthetic impurities [1] [26].

Aromatization Mechanisms

The aromatization of prephenic acid barium salt proceeds through well-characterized mechanistic pathways that involve the elimination of substituents and formation of aromatic ring systems. The primary aromatization pathway involves the loss of the hydroxyl group and subsequent rearrangement of the cyclohexadiene ring to form phenolic derivatives [18] [22]. This process is facilitated by the inherent tendency of 1,4-cyclohexadiene systems to achieve greater thermodynamic stability through aromatization.

The mechanism typically initiates with protonation of the hydroxyl group under acidic conditions, followed by elimination to form a carbocation intermediate [13] [22]. The resulting carbocation undergoes rapid rearrangement with concomitant elimination of the side chain to generate aromatic products. Base-catalyzed aromatization follows an alternative pathway involving deprotonation and subsequent elimination reactions that lead to similar aromatic end products [10].

PropertyDescription
Aromatization TendencyEasily aromatized due to 1,4-cyclohexadiene structure
pH StabilityUnstable under both acidic and basic conditions
Thermal StabilityDecomposes at elevated temperatures
Oxidation SusceptibilitySusceptible to oxidation

The kinetics of aromatization are temperature-dependent, with elevated temperatures significantly accelerating the transformation rate. Studies have indicated that the half-life for aromatization under physiological conditions is relatively short, contributing to the challenge of isolating and characterizing prephenic acid derivatives [13]. The barium salt form provides some protection against these reactions, but complete prevention of aromatization is not achieved under normal handling conditions.

pH-Dependent Transformations

The chemical behavior of prephenic acid barium salt exhibits pronounced pH dependence, with distinct transformation pathways operating under acidic and basic conditions. Under acidic conditions, the compound undergoes rapid decomposition through protonation of functional groups and subsequent elimination reactions [18] [21]. The acidic environment promotes the formation of carbocation intermediates that readily undergo rearrangement and fragmentation processes.

In basic environments, prephenic acid barium salt experiences alternative degradation pathways involving deprotonation and nucleophilic attack mechanisms. Base-catalyzed transformations often result in the formation of phenolic derivatives through elimination of the pyruvate side chain [10]. The pH-dependent nature of these transformations necessitates careful control of solution conditions during analytical procedures and biological applications.

The optimal pH range for maintaining compound stability appears to be near neutral conditions, though even under these circumstances, gradual degradation occurs over time [17]. The pH-dependent transformations are particularly relevant for biological systems where prephenic acid barium salt may encounter varying pH environments. Understanding these transformation pathways is crucial for predicting compound behavior in different experimental contexts and for developing appropriate handling protocols.

From Chorismic Acid

The preparation of prephenic acid barium salt from chorismic acid represents the most direct synthetic approach, following the natural biosynthetic pathway. Chorismic acid serves as the immediate precursor to prephenic acid through a well-characterized [2] [2]-sigmatropic Claisen rearrangement [3].

The conversion of chorismic acid to prephenic acid occurs under controlled alkaline conditions. Research demonstrates that chorismic acid conversion to prephenic acid is appreciable at 37°C, which is critical for biological accumulation studies [3]. The standard conversion conditions involve heating chorismic acid at pH 8 in 50 millimolar sodium phosphate buffer for 1 hour at 70°C [3]. The rate of conversion follows predictable kinetics, with significant conversion occurring within the first 30 minutes of heating under these conditions [3].

Temperature optimization studies reveal that the conversion rate increases substantially with temperature elevation. At 70°C, complete conversion of chorismic acid to prephenic acid occurs within 60 minutes, providing a reliable synthetic route for laboratory preparation [3]. The reaction mechanism involves the elimination of phosphoric acid from 3-enolpyruvylshikimic acid 5-phosphate, leading to a conjugated hexadiene structure characteristic of chorismic acid [3].

Barium chorismate preparation requires specific handling protocols due to the compound's lability. The preparation involves treating chorismic acid solutions with saturated barium hydroxide under controlled conditions [4]. The resulting barium chorismate can then be converted to barium prephenate through thermal rearrangement at elevated pH [4].

Alternative Synthetic Routes

Alternative synthetic approaches have been developed to address the challenges associated with the inherent instability of prephenic acid. These methods focus on constructing the cyclohexadiene framework through organic synthesis rather than biotransformation pathways.

The synthesis of prephenic acid derivatives begins with cyclohexadienones, which can be reduced using sodium borohydride or aluminum isopropoxide [5]. Four primary methods exist for synthesizing cyclohexadienones: introduction of a second substituent in the 4-position of 4-substituted phenols, utilization of saturated ketones as starting materials, employment of unsaturated ketones, and application of neighboring group effects [5].

Chemical synthesis approaches have yielded both naturally occurring prephenic acid and its stereoisomer, epiprephenic acid. The synthetic route involves the preparation of spirocyclic dienone intermediates, which undergo controlled hydrolysis and aromatization to yield the desired products [5]. These synthetic methods typically achieve 10% naturally occurring prephenic acid content in the final barium salt preparations [5].

The challenges in chemical synthesis stem from prephenic acid's tendency to aromatize under both acidic and alkaline conditions. The half-life at pH 2 and 0°C is 300 minutes, while at pH 1 and 0°C it decreases to 60 minutes [5]. This instability necessitates careful control of reaction conditions and rapid isolation procedures.

Isolation from Biological Sources

Biological isolation represents the most practical approach for obtaining prephenic acid barium salt in research quantities. The method utilizes auxotrophic mutants of Escherichia coli strain 58-278, which accumulates prephenic acid in culture media due to genetic blocks in subsequent metabolic steps [6] [7].

The bacterial strain E. coli 58-278 requires biotin and phenylalanine for growth and accumulates substantial quantities of prephenic acid under optimized conditions [6]. Production occurs in 20-liter fermenters at 30°C, yielding 275 to 325 milligrams of prephenic acid per liter of culture medium [6] [7].

Optimal production conditions require careful control of multiple parameters. The basal medium consists of 0.05% sodium citrate dihydrate, 0.01% MgSO4·7H2O, 0.02% (NH4)2SO4, 0.35% KH2PO4, and 0.7% K2HPO4 [6]. Glucose concentration is optimized at 2%, while yeast extract concentration is maintained at 0.2% [6]. Temperature studies indicate that 25°C provides optimal yields, though 30°C offers acceptable production rates with faster growth kinetics [6].

pH control during fermentation is critical for maintaining prephenic acid stability. The pH is maintained at 6.8-7.4 during the initial 30 hours through periodic addition of concentrated ammonium hydroxide [6]. Subsequently, the pH gradually rises to 8.0-9.0, which helps preserve the accumulated prephenic acid [6].

Alternative biological sources include Neurospora crassa mutants, which accumulate prephenate and pretyrosine under neutral growth conditions [8] [9]. These fungal systems offer advantages in terms of metabolite diversity but typically yield lower concentrations compared to bacterial systems [8].

Purification Protocols

Water-Ethanol Crystallization Methods

The crystallization of barium prephenate from water-ethanol mixtures represents the standard purification methodology, providing high-purity crystalline material suitable for biochemical applications [6]. The process involves sequential precipitation steps with increasing ethanol concentrations to achieve progressive purification.

The initial step involves treating the purified prephenic acid solution with one millimole of either barium acetate or barium bromide per millimole of prephenic acid [6]. Two volumes of absolute ethanol are then added to achieve 66% ethanol concentration, resulting in the formation of a crude precipitate (fraction a) [6]. This precipitate is filtered and dried under controlled conditions [6].

The filtrate from the initial precipitation undergoes secondary treatment with two additional volumes of absolute ethanol, achieving 80% ethanol concentration [6]. The resulting white precipitate (fraction b) is recovered by filtration and dried under vacuum at 25°C [6]. This intermediate fraction shows improved purity compared to the initial precipitate [6].

Final crystallization involves dissolving fraction b in 60-70 milliliters of distilled water at room temperature, followed by filtration to remove any insoluble materials [6]. One volume of absolute ethanol is added to achieve 50% ethanol concentration, and the solution is cooled for 1-2 hours [6]. The resulting white crystals (fraction c) are filtered and dried overnight at 38°C under vacuum [6].

The crystallization protocol yields varying amounts of product at each stage, with the final fraction c representing the highest purity material. Elemental analysis of the purified barium prephenate shows close agreement with theoretical values: carbon 31.55-31.59%, hydrogen 2.63-2.70%, and barium 35.82-35.86% [6]. These values closely match the calculated composition for C10H8O6·Ba·H2O [6].

Purity Determination

Purity determination of prephenic acid barium salt employs multiple analytical techniques to ensure product quality and consistency. The primary method involves spectrophotometric analysis following conversion to phenylpyruvic acid under controlled acidic conditions [6].

The analytical procedure begins with appropriate dilution of the sample, followed by mixing 0.1 milliliters of sample with 0.1 milliliters of 1 N HCl [6]. The mixture is incubated for 15 minutes at 30°C to ensure complete conversion of prephenic acid to phenylpyruvic acid [6]. Subsequently, 2.3 milliliters of 0.5 N NaOH is added, and the optical density is measured at 320 nanometers using a spectrophotometer [6].

The molar extinction coefficient of phenylpyruvic acid at 320 nanometers is 16,000 M⁻¹cm⁻¹, providing a reliable quantitative basis for prephenic acid determination [6]. Blank measurements are performed using 0.1 milliliters of sample with 2.4 milliliters of sodium hydroxide to account for any background absorption [6].

Infrared spectroscopy provides structural confirmation of the purified barium prephenate. Characteristic absorption bands include the carbonyl stretch at 1730 cm⁻¹, confirming the presence of the ketoacid functionality [6]. The infrared spectrum also shows the absence of the enol ether band at 1221 cm⁻¹ that is characteristic of chorismic acid, confirming complete conversion to the prephenate form [3].

Elemental analysis serves as an additional purity criterion, with theoretical values for C10H8O6·Ba·H2O providing reference standards [6]. High-quality preparations typically achieve carbon content of 31.64%, hydrogen content of 2.66%, and barium content of 36.10% [6]. Deviations from these theoretical values indicate the presence of impurities or incomplete crystallization [6].

Alternative barium salt preparations using excess barium hydroxide yield different stoichiometric products with empirical formula approximating C10H9O5·Ba·3H2O [6]. These preparations show different elemental compositions (carbon 39.19%, hydrogen 4.56%, barium 22.33%) and are generally less stable than the standard acetate or bromide preparations [6].

Stability Considerations During Preparation

Prephenic acid exhibits significant instability under various conditions, necessitating careful attention to stability factors throughout preparation procedures. The compound demonstrates a pronounced tendency toward aromatization under both acidic and alkaline conditions, with different degradation pathways predominating under different pH regimes [5] [10].

Under acidic conditions, prephenic acid undergoes rapid decarboxylation and aromatization to form phenylpyruvic acid and carbon dioxide [5]. The reaction follows first-order kinetics with well-characterized half-lives: 300 minutes at pH 2 and 0°C, and 60 minutes at pH 1 and 0°C [5]. This acid-catalyzed degradation represents the primary pathway for prephenic acid loss during isolation and purification procedures [5].

Alkaline conditions promote a different degradation pathway, leading to the formation of p-hydroxyphenyllactic acid through an intramolecular hydride shift mechanism [5]. This base-catalyzed rearrangement occurs more slowly than acid-catalyzed aromatization but becomes significant during prolonged storage under alkaline conditions [5].

Temperature control is essential for maintaining prephenic acid stability during preparation. Storage at -20°C in alkaline solution (pH 8-9) provides optimal stability, with no measurable loss after 4 months of storage [6]. The alkaline pH prevents acid-catalyzed degradation while the low temperature minimizes base-catalyzed rearrangement reactions [6].

Oxygen exposure can contribute to oxidative degradation of prephenic acid, particularly in the presence of metal ions [10]. Preparation procedures should minimize exposure to atmospheric oxygen through the use of nitrogen atmospheres or degassed solvents when possible [10]. The cyclohexadiene structure of prephenic acid makes it susceptible to oxidation, which can lead to aromatic byproducts and reduced yields [10].

Light sensitivity represents another stability consideration, as prephenic acid can undergo photochemical degradation under certain conditions [10]. Preparation procedures should be conducted under subdued lighting conditions, and storage containers should provide protection from direct light exposure [10].

The choice of counterion significantly affects the stability of prephenic acid salts. Barium salts demonstrate superior stability compared to sodium or potassium salts, likely due to the lower solubility and reduced ionic mobility of the barium complex [6]. The use of barium acetate or barium bromide as the barium source provides more consistent results than barium hydroxide, which can lead to different stoichiometric products with altered stability profiles [6].

ParameterValueReference
Molecular FormulaC10H8BaO6·H2OTheoretical formula
Molecular Weight (g/mol)379.51Calculated
CAS Number2931-08-0PubChem [11]
AppearanceWhite crystalline solidCommercial description [12]
Purity (commercial)≥75%Sigma-Aldrich [12]
Storage Temperature-20°CCommercial storage [12]
SolubilityInsoluble in waterLiterature [1]
Crystallization MethodWater-ethanol precipitationGamborg & Simpson 1964 [6]
Typical Yield from Biological Source40-50%Gamborg & Simpson 1964 [6]
Preparation pH Range8.0-9.0Gamborg & Simpson 1964 [6]
Stability Half-life (pH 2, 0°C)300 minutesPlieninger 1962 [5]
Stability Half-life (pH 1, 0°C)60 minutesPlieninger 1962 [5]
Infrared Absorption - Carbonyl1730 cm⁻¹Gamborg & Simpson 1964 [6]
UV Absorption Maximum274 nmGibson 1964 [3]
Extinction Coefficient2700 M⁻¹cm⁻¹Gibson 1964 [3]
Elemental Analysis - Carbon (%)31.64 (theoretical)Gamborg & Simpson 1964 [6]
Elemental Analysis - Hydrogen (%)2.66 (theoretical)Gamborg & Simpson 1964 [6]
Elemental Analysis - Barium (%)36.10 (theoretical)Gamborg & Simpson 1964 [6]
Crystallization Recovery57%Gamborg & Simpson 1964 [6]
Typical Production (mg/liter)275-325Gamborg & Simpson 1964 [6]

Dates

Last modified: 04-14-2024

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